Methyl 2,4-bis(methylsulfonyl)benzoate
Overview
Description
Methyl 2,4-bis(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O6S2 It is characterized by the presence of two methylsulfonyl groups attached to a benzoate moiety
Mechanism of Action
Target of Action
Methyl 2,4-bis(methylsulfonyl)benzoate primarily targets the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound interacts with COX-2 by inhibiting its activity . The inhibition of COX-2 prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, specifically prostaglandins, which are derived from arachidonic acid .
Result of Action
The inhibition of COX-2 by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are key mediators in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-bis(methylsulfonyl)benzoate typically involves the sulfonation of methyl benzoate. The process begins with the introduction of methylsulfonyl groups to the aromatic ring of methyl benzoate. This can be achieved through electrophilic aromatic substitution reactions using reagents such as methylsulfonyl chloride (CH3SO2Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl groups at the desired positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-bis(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoate derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2,4-bis(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfonyl-containing compounds and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl benzoate: Lacks the sulfonyl groups, making it less reactive in certain chemical contexts.
2,4-Dimethylbenzoic acid: Contains methyl groups instead of sulfonyl groups, leading to different chemical properties.
Methyl 2,4-dinitrobenzoate: Contains nitro groups, which significantly alter its reactivity compared to sulfonyl groups.
Uniqueness: Methyl 2,4-bis(methylsulfonyl)benzoate is unique due to the presence of two methylsulfonyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where sulfonyl groups play a crucial role.
Properties
IUPAC Name |
methyl 2,4-bis(methylsulfonyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S2/c1-16-10(11)8-5-4-7(17(2,12)13)6-9(8)18(3,14)15/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXXRCONGBZZKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217757 | |
Record name | Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2010955-49-2 | |
Record name | Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2010955-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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